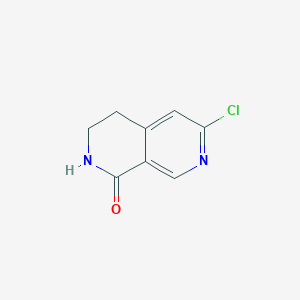

6-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one

Description

Properties

IUPAC Name |

6-chloro-3,4-dihydro-2H-2,7-naphthyridin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c9-7-3-5-1-2-10-8(12)6(5)4-11-7/h3-4H,1-2H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYMBIVPJMPXMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=CN=C(C=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one: Properties and Potential

Abstract: The 2,7-naphthyridinone scaffold is a significant privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a detailed examination of a specific derivative, 6-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one. We will explore its fundamental physicochemical properties, outline a robust synthetic pathway with detailed protocols, discuss its analytical characterization, and survey the broader biological context of the 2,7-naphthyridinone class to project its therapeutic potential. This document is intended for researchers and professionals in drug discovery and development, offering both foundational knowledge and practical insights.

Introduction to the 2,7-Naphthyridinone Scaffold

Naphthyridines, bicyclic heterocyclic compounds composed of two fused pyridine rings, represent a critical class of pharmacophores.[1][2] The arrangement of the nitrogen atoms gives rise to several isomers, with the 2,7-naphthyridine core being of particular interest. Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including antitumor, antimicrobial, analgesic, and anticonvulsant effects.[3] The lactam functionality within the 2,7-naphthyridin-1(2H)-one series provides a key hydrogen bond donor and acceptor site, crucial for molecular recognition at biological targets. The introduction of a chlorine atom at the C6 position, as in the title compound, can significantly modulate physicochemical properties and target affinity, often enhancing potency or altering selectivity.

Physicochemical and Structural Properties

Understanding the basic physicochemical properties of this compound is fundamental to its application in drug discovery, influencing everything from solubility and permeability to target binding. The partially saturated dihydropyridinone ring introduces conformational flexibility compared to its fully aromatic counterpart, 6-chloro-2,7-naphthyridin-1(2H)-one.

Expert Insight: The chloro-substituent is an interesting feature. It's an electron-withdrawing group that can alter the pKa of the nearby nitrogen and the reactivity of the aromatic ring. Furthermore, it can form halogen bonds with protein residues, a type of interaction increasingly recognized for its importance in ligand binding. The dihydro- nature of the second ring breaks the planarity of the system, which can be advantageous for escaping flatland and improving ADME properties.

Below is a summary of the key computed and reported properties for the related aromatic compound, 6-chloro-2,7-naphthyridin-1(2H)-one, which serves as a useful proxy.

Table 1: Core Properties of 6-Chloro-2,7-naphthyridin-1(2H)-one

| Property | Value | Source |

| CAS Number | 1260663-93-1 | [4][5][6][7] |

| Molecular Formula | C₈H₅ClN₂O | [4][5] |

| Molecular Weight | 180.59 g/mol | [4][7] |

| Appearance | Solid (predicted) | |

| Purity | >95% (typical commercial) | [4][5] |

| Storage | Inert atmosphere, Room Temperature | [5][6] |

| SMILES | ClC1=CC2=C(C=N1)C(=O)NC=C2 | [4] |

A visual representation of the chemical structure is provided below.

Caption: Structure of this compound.

Synthesis and Chemical Reactivity

Retrosynthetic Rationale

A logical retrosynthetic disconnection breaks the C4a-C5 bond and the N1-C8a bond, pointing towards a substituted pyridine building block. The dihydropyridinone ring can be formed via an intramolecular cyclization or condensation reaction. This approach allows for modularity, where different substituents can be introduced on the starting pyridine ring to generate a library of analogs.

Caption: General retrosynthetic approach for the naphthyridinone core.

Proposed Synthetic Protocol

This protocol is a representative example adapted from methodologies for constructing similar heterocyclic systems.

Step 1: Synthesis of a Substituted Pyridine Intermediate

-

Reaction: Start with a commercially available chloropyridine derivative, for example, 2,5-dichloropyridine.

-

Modification: Introduce a suitable carbon chain at the 2-position via a cross-coupling reaction (e.g., Sonogashira or Suzuki coupling). This chain will ultimately form the C3 and C4 atoms of the final product. The chain should terminate in a group that can be converted to a carboxylic acid or its equivalent (e.g., an ester or nitrile).

-

Rationale: This step builds the essential carbon framework. Using a cross-coupling reaction provides a versatile and high-yielding method to introduce the necessary side chain.

Step 2: Formation of the Dihydropyridinone Ring

-

Hydrolysis & Reduction: Convert the terminal group to a carboxylic acid and selectively reduce the pyridine ring if necessary.

-

Cyclization: Induce intramolecular amide bond formation. This is typically achieved by activating the carboxylic acid (e.g., with thionyl chloride to form an acyl chloride, or using coupling agents like HATU/DIPEA) followed by reaction with an amine precursor introduced at the appropriate position.

-

Rationale: This key cyclization step forms the second ring. The choice of coupling agent is critical to ensure high yield and minimize side reactions. Using modern peptide coupling reagents is often milder and more efficient than older methods.

Step 3: Purification and Characterization

-

Purification: The crude product should be purified using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

-

Validation: The structure and purity of the final compound must be confirmed.

-

¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity.

-

HRMS (High-Resolution Mass Spectrometry): To confirm the exact molecular formula.

-

-

Rationale: A rigorous purification and characterization cascade is a self-validating system. It ensures that the material being tested biologically is indeed the correct compound at an acceptable purity level, making downstream data reliable.

Biological Context and Therapeutic Potential

While specific biological activity for this compound is not extensively documented in public literature, the broader 2,7-naphthyridine class is rich with pharmacological relevance.

-

Kinase Inhibition: Many naphthyridine derivatives are potent kinase inhibitors. For instance, dibenzo[c,f][6][8]naphthyridines have been identified as potent and selective inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1), a key node in cancer signaling pathways.[9] The 2,7-naphthyridinone scaffold can act as a hinge-binding motif, a common feature of ATP-competitive kinase inhibitors.

-

Antimicrobial Activity: Recent studies have highlighted 2,7-naphthyridine derivatives as promising candidates for targeted anti-staphylococcal agents, demonstrating high efficacy against S. aureus with low host cytotoxicity.[10] This suggests a potential application in developing antibiotics that spare the beneficial host microbiota.

-

CNS Activity: Alkaloids containing the 2,7-naphthyridine core have shown various effects on the central nervous system, including antidepressant and anxiolytic activities, by interacting with receptors like the serotonin receptor.[1]

The title compound, as a chemical building block, is likely used in the synthesis of more complex molecules for screening in these and other therapeutic areas.[4] The chloro-substituent can serve as a handle for further functionalization via cross-coupling reactions, allowing for the rapid generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Caption: Potential therapeutic applications of the 2,7-naphthyridinone scaffold.

Conclusion

This compound is a well-defined chemical entity with significant potential as a scaffold in medicinal chemistry. Its physicochemical properties, combined with the synthetic accessibility of the 2,7-naphthyridinone core, make it an attractive starting point for the development of novel therapeutics. Based on the activities of related analogs, promising avenues for investigation include kinase inhibition for oncology, development of novel antimicrobials, and modulation of CNS targets. The detailed synthetic and analytical frameworks provided in this guide offer a solid foundation for researchers to explore the full potential of this valuable heterocyclic scaffold.

References

-

Zhang, A., Ding, C., Cheng, C., & Yao, Q. (2007). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. Journal of Combinatorial Chemistry. Available from: [Link]

-

6-Chloro-2,7-naphthyridin-1(2H)-one. Lead Sciences. Available from: [Link]

-

Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry. Available from: [Link]

-

Zhang, A., et al. (2007). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. ACS Combinatorial Science. Available from: [Link]

-

6-Chloro-2,7-naphthyridin-1(2H)-one (BSC). Pharmaffiliates. Available from: [Link]

-

Gopalsamy, A., et al. (2007). Discovery of dibenzo[c,f][6][8]naphthyridines as potent and selective 3-phosphoinositide-dependent kinase-1 inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

-

Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. ResearchGate. Available from: [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. Available from: [Link]

-

1,6-Naphthyridin-7(6H)-ones: Synthesis and optical properties. ResearchGate. Available from: [Link]

-

Biological Activity of Naturally Derived Naphthyridines. PMC. Available from: [Link]

- Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone. Google Patents.

-

Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Royal Society of Chemistry. Available from: [Link]

-

1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. MDPI. Available from: [Link]

-

Acanthicifoline. PubChem. Available from: [Link]

-

Biological Activity of Naturally Derived Naphthyridines. Semantic Scholar. Available from: [Link]

Sources

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. 6-chloro-2,7-naphthyridin-1(2H)-one;CAS No.:1260663-93-1 [chemshuttle.com]

- 5. 6-Chloro-2,7-naphthyridin-1(2H)-one - Lead Sciences [lead-sciences.com]

- 6. 1260663-93-1|6-Chloro-2,7-naphthyridin-1(2H)-one|BLD Pharm [bldpharm.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of dibenzo[c,f][2,7]naphthyridines as potent and selective 3-phosphoinositide-dependent kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Chloro-2,7-naphthyridin-1(2H)-one: A Privileged Scaffold in Medicinal Chemistry

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-chloro-2,7-naphthyridin-1(2H)-one (CAS Number: 1260663-93-1), a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The naphthyridine core is a recognized privileged structure, and this particular derivative offers a strategic starting point for the synthesis of a diverse range of potentially bioactive molecules. This document will delve into the chemical properties, synthesis, and potential applications of this compound, supported by established scientific principles and references to relevant literature. While detailed biological data for this specific molecule is emerging, we will draw parallels from closely related analogs to infer its potential as a scaffold for developing novel therapeutics, particularly in the realms of kinase inhibition and anti-inflammatory agents.

Introduction: The Significance of the Naphthyridine Scaffold

Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms in a fused pyridine ring system, are of paramount importance in the field of medicinal chemistry.[1] Their rigid, planar structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. The 2,7-naphthyridine isomer, in particular, has been identified as a core component in a variety of biologically active compounds, demonstrating a broad spectrum of activities including antitumor, antimicrobial, analgesic, and anticonvulsant effects.[2]

Derivatives of 1-oxo-2,7-naphthyridines have been patented for their anti-inflammatory and analgesic properties, suggesting their potential as therapeutic agents for chronic inflammatory and immune diseases.[3] The chloro-substituent at the 6-position of the naphthyridine ring in 6-chloro-2,7-naphthyridin-1(2H)-one serves as a versatile synthetic handle, allowing for a variety of chemical modifications to explore structure-activity relationships and optimize pharmacological properties. This makes it a valuable precursor in the synthesis of pharmaceutical intermediates.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. The key properties of 6-chloro-2,7-naphthyridin-1(2H)-one are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1260663-93-1 | [4][5][6][7] |

| Molecular Formula | C₈H₅ClN₂O | [4][5][6] |

| Molecular Weight | 180.59 g/mol | [4][5][6] |

| Appearance | White to Brown powder/crystal | [5] |

| Purity | >98.0% (HPLC) | [5] |

| Storage Conditions | Room temperature, recommended in a cool, dark place (<15°C), under inert gas | [5][6] |

| SMILES | O=C1NC=CC2=CC(Cl)=NC=C12 | |

| InChI Key | ALJYDCYFBWNNLH-UHFFFAOYSA-N | [8] |

Synthesis of 6-Chloro-2,7-naphthyridin-1(2H)-one

While a specific, detailed synthetic protocol for 6-chloro-2,7-naphthyridin-1(2H)-one is not extensively published in peer-reviewed literature, general and versatile methods for the synthesis of substituted 2,7-naphthyridin-1(7H)-ones have been developed.[9] These often involve the cyclization of appropriately substituted pyridine precursors.

A plausible and commonly employed synthetic strategy for this class of compounds is the annulation of a 2-cyano-substituted vinylogous carbamate with ammonium acetate under mildly acidic conditions.[10] A proposed synthetic workflow is outlined below.

Caption: Proposed synthetic workflow for 6-chloro-2,7-naphthyridin-1(2H)-one.

General Experimental Protocol for the Synthesis of 2,7-Naphthyridin-1-ones

The following is a generalized, illustrative protocol based on established methodologies for the synthesis of related 2,7-naphthyridin-1-ones.[10] Optimization for the specific synthesis of 6-chloro-2,7-naphthyridin-1(2H)-one would be required.

Step 1: Preparation of the Pyridinyl Acetate Intermediate

-

To a solution of a suitable 4-chloro-3-cyanopyridine derivative in an appropriate solvent (e.g., DMSO), add the sodium salt of diethyl malonate.

-

Heat the reaction mixture to facilitate the nucleophilic aromatic substitution.

-

Upon completion, perform a Krapcho decarboxylation by heating the reaction mixture, typically in the presence of a salt such as lithium chloride, to yield the corresponding pyridinyl acetate.

-

Isolate and purify the product by standard laboratory techniques (e.g., extraction, chromatography).

Step 2: Formation of the Ortho-cyano Vinylogous Carbamate

-

Dissolve the pyridinyl acetate intermediate in an excess of N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Heat the mixture to drive the condensation reaction.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Remove the excess DMF-DMA under reduced pressure to yield the crude ortho-cyano vinylogous carbamate, which can often be used in the next step without further purification.

Step 3: Cyclization to the 2,7-Naphthyridin-1-one Core

-

Dissolve the crude ortho-cyano vinylogous carbamate in glacial acetic acid.

-

Add an excess of ammonium acetate to the solution.

-

Heat the reaction mixture to reflux to induce cyclization.

-

Monitor the formation of the 2,7-naphthyridin-1-one product.

-

Upon completion, cool the reaction mixture and isolate the product by precipitation, filtration, and subsequent purification (e.g., recrystallization or column chromatography).

Applications in Drug Discovery and Medicinal Chemistry

The 2,7-naphthyridine scaffold is a cornerstone in the development of targeted therapeutics. Its derivatives have been investigated for a multitude of biological activities, making 6-chloro-2,7-naphthyridin-1(2H)-one a molecule of significant interest for the generation of compound libraries for high-throughput screening.

Caption: Potential applications of 6-chloro-2,7-naphthyridin-1(2H)-one in drug discovery.

Kinase Inhibition

Several 2,7-naphthyridine derivatives have been identified as potent and selective kinase inhibitors, including inhibitors of 3-phosphoinositide-dependent Kinase-1 (PDK1) and c-Kit/VEGFR-2 kinases.[3] The 6-chloro-2,7-naphthyridin-1(2H)-one scaffold provides a key starting point for the synthesis of analogs targeting these and other kinases implicated in cancer and other proliferative diseases.

Central Nervous System (CNS) Drug Discovery

The 2,7-naphthyridine core has shown significant potential in the development of drugs targeting the central nervous system. For instance, novel piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridine derivatives have demonstrated potent anticonvulsant activity.[11] This suggests that derivatives of 6-chloro-2,7-naphthyridin-1(2H)-one could be explored for the treatment of neurological disorders.

Anti-inflammatory and Analgesic Agents

As previously mentioned, patents have been filed on 1-oxo-2,7-naphthyridine derivatives for their anti-inflammatory and analgesic effects.[3] The chloro-substituent on the core of 6-chloro-2,7-naphthyridin-1(2H)-one can be readily displaced or modified through various cross-coupling reactions, allowing for the synthesis of a wide array of compounds to be screened for these activities.

Conclusion

6-Chloro-2,7-naphthyridin-1(2H)-one is a strategically important chemical building block with significant potential in the field of drug discovery. Its 2,7-naphthyridine core is a privileged scaffold that has been successfully incorporated into a variety of biologically active molecules. The presence of a chloro-substituent provides a versatile handle for synthetic elaboration, enabling the exploration of structure-activity relationships in the development of novel therapeutics. While further research is needed to fully elucidate the biological profile of this specific compound, its structural features and the well-documented activities of related analogs strongly suggest its utility as a valuable starting material for the discovery of new kinase inhibitors, anti-inflammatory agents, and CNS-active compounds.

References

-

Pharmaffiliates. (n.d.). 6-Chloro-2,7-naphthyridin-1(2H)-one (BSC). Retrieved from [Link]

- Martinez, R., et al. (2021). 1,6-Naphthyridin-2(1H)

- Zhang, A., et al. (2014). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. The Journal of Organic Chemistry, 79(19), 9395-9402.

- Gelin, M., et al. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Molecules, 29(3), 694.

- Zeng, B. B., et al. (2013). Tandem synthesis of substituted 2,7-naphthyridin-1(7H)

- Eastgate, M. D., et al. (2013). A Versatile Annulation Route to Primary-Amino-Substituted Naphthyridine Esters. Synlett, 24(16), 2135-2139.

- Kaczor, A. A., & Satała, G. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Molecules, 26(21), 6663.

- Sargsyan, A. S., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324.

- Sirakanyan, S. N., et al. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. Molecules, 27(11), 3422.

-

National Center for Biotechnology Information. (n.d.). Biological Activity of Naturally Derived Naphthyridines. PubMed Central. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Research (2160). Retrieved from [Link]

-

Alichem. (n.d.). 6-Chloro-2,7-naphthyridin-1(2H)-one. Retrieved from [Link]

Sources

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. a2bchem.com [a2bchem.com]

- 5. 6-Chloro-2,7-naphthyridin-1(2H)-one | 1260663-93-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 6-chloro-2,7-naphthyridin-1(2H)-one;CAS No.:1260663-93-1 [chemshuttle.com]

- 8. 1260663-93-1 | 6-Chloro-2,7-naphthyridin-1(2H)-one | Chlorides | Ambeed.com [ambeed.com]

- 9. researchgate.net [researchgate.net]

- 10. thieme-connect.com [thieme-connect.com]

- 11. 5-Bromo-2,7-naphthyridin-1(2H)-one|Pharmaceutical Research Intermediate [benchchem.com]

Unraveling the Enigma: A Technical Guide to the Hypothesized Mechanism of Action of 6-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one

This technical guide provides a comprehensive exploration of the hypothesized mechanism of action for the novel small molecule, 6-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one. In the absence of direct empirical data for this specific compound, this document synthesizes current research on the broader 2,7-naphthyridinone scaffold to propose and substantiate its most probable biological targets and signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this chemical entity.

Introduction: The Therapeutic Promise of the 2,7-Naphthyridinone Scaffold

The naphthyridine core, a bicyclic heteroaromatic system, is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities.[1][2][3] Naphthyridines and their derivatives have demonstrated clinical and preclinical efficacy as anticancer, antimicrobial, and anti-inflammatory agents.[1][3][4] The 2,7-naphthyridinone subclass, in particular, has garnered significant interest due to its demonstrated role as a versatile kinase inhibitor.[5][6][7][8]

This compound is a distinct derivative within this class. Its unique substitution pattern suggests the potential for novel target engagement and a distinct pharmacological profile. This guide will dissect the most probable mechanisms of action for this compound, focusing on two primary hypotheses: inhibition of oncogenic kinases and poly (ADP-ribose) polymerase (PARP) inhibition .

Primary Hypothesized Mechanism: Multi-Targeted Kinase Inhibition

The most compelling hypothesis for the mechanism of action of this compound is its function as an inhibitor of multiple protein kinases involved in cancer cell proliferation, survival, and angiogenesis. This is strongly supported by extensive research on analogous 2,7-naphthyridinone derivatives.

Rationale from Structurally Related Compounds

Several studies have highlighted the potent inhibitory activity of 2,7-naphthyridinone derivatives against key oncogenic kinases:

-

c-Kit and VEGFR-2: A series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives have been identified as potent inhibitors of both c-Kit and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] These kinases are crucial drivers of tumor growth, angiogenesis, and metastasis in various cancers.

-

PKMYT1: Naphthyridinone derivatives have been discovered as selective and potent inhibitors of PKMYT1, a key regulator of the G2/M cell cycle checkpoint.[6] Inhibition of PKMYT1 leads to premature mitotic entry and subsequent cell death in cancer cells.

-

MASTL: Novel 2,7-naphthyridine compounds have been developed as inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase.[7] MASTL is a critical mitotic kinase, and its inhibition induces mitotic catastrophe in cancer cells.[7]

-

PDK-1: Substituted benzo[c][4][5]naphthyridines have demonstrated potent inhibition of 3-Phosphoinositide-Dependent Protein Kinase 1 (PDK-1), a master regulator of the PI3K/AKT signaling pathway, which is frequently hyperactivated in cancer.[8]

Proposed Signaling Pathway Perturbation

Based on the established targets of the 2,7-naphthyridinone scaffold, this compound is hypothesized to disrupt multiple oncogenic signaling pathways.

Figure 2: Experimental workflow for validating the kinase inhibitor mechanism of action.

Secondary Hypothesized Mechanism: PARP Inhibition

An alternative or potentially complementary mechanism of action for this compound is the inhibition of Poly (ADP-ribose) polymerase (PARP) enzymes. PARP inhibitors are a clinically validated class of drugs that exploit the concept of synthetic lethality in cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. [9][10][11][12][13]

Rationale and Structural Analogy

The core structure of many PARP inhibitors features a heterocyclic system that mimics the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes. The 2,7-naphthyridinone scaffold shares structural similarities with these pharmacophores. While direct evidence for PARP inhibition by 2,7-naphthyridinones is less prevalent in the literature compared to kinase inhibition, the possibility remains a scientifically sound hypothesis worthy of investigation.

Proposed Mechanism of Action: Synthetic Lethality

In cancer cells with a compromised HRR pathway (e.g., BRCA1/2 mutations), single-strand DNA breaks (SSBs) that are normally repaired by PARP-dependent base excision repair are converted into double-strand breaks (DSBs) during replication. [9]Inhibition of PARP by a compound like this compound would exacerbate the accumulation of these DSBs, leading to genomic instability and ultimately, cell death. [9][12]

Figure 3: Proposed mechanism of synthetic lethality through PARP inhibition in BRCA-deficient cells.

Experimental Validation Workflow

Investigating the potential for PARP inhibition requires a focused set of biochemical and cellular assays.

Table 2: Experimental Protocols for PARP Inhibition Validation

| Experiment | Objective | Methodology |

| In Vitro PARP Activity Assay | To directly measure the inhibitory effect on PARP enzyme activity. | Utilize a commercially available PARP activity assay kit (e.g., colorimetric or chemiluminescent) to determine the IC50 of the compound against PARP-1 and PARP-2. |

| PARP Trapping Assay | To assess the ability of the compound to trap PARP on DNA. | Employ a cellular assay that measures the formation of PARP-DNA complexes, a key mechanism for the cytotoxicity of many PARP inhibitors. |

| Cell Viability in HRR-Deficient Cells | To evaluate the synthetic lethal effect. | Compare the cytotoxicity of the compound in isogenic cell line pairs (one with functional HRR, one with deficient HRR, e.g., BRCA1/2 knockout) using cell viability assays. |

| γH2AX Foci Formation Assay | To quantify DNA double-strand breaks. | Use immunofluorescence microscopy to detect and quantify the formation of γH2AX foci, a marker of DSBs, in cells treated with the compound. |

Potential as an Antimicrobial Agent

It is noteworthy that the broader naphthyridine class of compounds has a well-established history as antimicrobial agents, with nalidixic acid being a prominent example. [4]These compounds often act by inhibiting bacterial DNA gyrase and topoisomerase IV. [4][14]While the primary focus of this guide is on the anticancer potential of this compound, its structural similarity to known antibacterial naphthyridines suggests that its antimicrobial activity could be a secondary area of investigation. [14]

Conclusion and Future Directions

This compound is a promising chemical entity with a high probability of acting as a multi-targeted kinase inhibitor, a mechanism strongly supported by the extensive literature on the 2,7-naphthyridinone scaffold. The potential for PARP inhibition represents a compelling secondary hypothesis. The experimental workflows detailed in this guide provide a clear and logical path to elucidate the precise mechanism of action of this compound.

Future research should focus on a systematic execution of these validation experiments. A comprehensive understanding of the molecular targets and cellular effects of this compound will be critical for its advancement as a potential therapeutic agent in oncology and possibly beyond.

References

- Biological Activity of Naturally Derived Naphthyridines - PMC. PubMed Central.

- Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. MDPI.

- Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. PubMed.

- Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Tre

- Perspectives on PARP inhibitors as pharmacotherapeutic str

-

6-Chloro-3,4-dihydro-2H-n[4][5]aphthyridin-1-one | 1260664-25-2. ChemicalBook.

- Antimicrobial Activity of Naphthyridine Deriv

- Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone.

- PARP Inhibitors in Gynecologic Malignancies. U.S. Pharmacist.

- 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.

- Biological Activity of Naturally Derived Naphthyridines. Semantic Scholar.

- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI.

- Appropriate Selection of PARP Inhibitors in Ovarian Cancer. PubMed.

- 1,6-Naphthyridin-2(1H)

-

Benzo[c]n[4][5]aphthyridines as inhibitors of PDK-1. PubMed.

- Clinical application of PARP inhibitors in ovarian cancer: from molecular mechanisms to the current st

- PARP Inhibition in the Ovarian Cancer Patient: Current Approvals and Future Directions. NIH.

Sources

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzo[c][2,7]naphthyridines as inhibitors of PDK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Perspectives on PARP inhibitors as pharmacotherapeutic strategies for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uspharmacist.com [uspharmacist.com]

- 11. Appropriate Selection of PARP Inhibitors in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical application of PARP inhibitors in ovarian cancer: from molecular mechanisms to the current status - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PARP Inhibition in the Ovarian Cancer Patient: Current Approvals and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties [mdpi.com]

An In-depth Technical Guide to the Structure Elucidation of 6-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. The naphthyridinone scaffold, in particular, is of significant interest due to its presence in a range of biologically active molecules. This guide provides a comprehensive, technically-grounded framework for the unambiguous structure determination of a specific derivative, 6-chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of mass spectrometry, one- and two-dimensional nuclear magnetic resonance spectroscopy, and single-crystal X-ray crystallography. The causality behind experimental choices, the interpretation of hypothetically generated yet realistic spectral data, and the establishment of self-validating protocols are emphasized to provide a robust and replicable workflow for researchers in the field.

Introduction: The Scientific Imperative for Unambiguous Structure Determination

The precise three-dimensional arrangement of atoms in a molecule is intrinsically linked to its function. In the pharmaceutical sciences, even subtle variations in structure can lead to profound differences in efficacy, selectivity, and toxicity. The title compound, this compound, represents a class of chlorinated heterocyclic molecules that are of growing interest in medicinal chemistry.[1] The presence of a chlorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Therefore, the definitive confirmation of its constitution and connectivity is a critical first step in any research and development program.

This guide will present a logical and efficient workflow for the structure elucidation of this compound, assuming the compound has been synthesized and isolated in a pure form. While actual experimental data for this specific molecule is not publicly available, we will utilize theoretically predicted data to illustrate the analytical process. This approach allows us to focus on the principles and interpretation of the data, which are broadly applicable to the characterization of novel small molecules.

Initial Characterization: High-Resolution Mass Spectrometry (HRMS)

The first step in the analysis of an unknown compound is to determine its elemental composition. High-resolution mass spectrometry provides a highly accurate mass measurement, which is crucial for calculating the molecular formula.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

-

Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A time-of-flight mass spectrometer equipped with an electrospray ionization source is used.

-

Data Acquisition: The instrument is operated in positive ion mode to facilitate the formation of [M+H]⁺ ions. A full scan is acquired over a mass range of m/z 50-500.

-

Data Analysis: The accurate mass of the most abundant ion is determined and used to calculate the elemental composition using the instrument's software.

Data Interpretation and Validation

For this compound (C₈H₇ClN₂O), the expected monoisotopic mass is 182.0247. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), we expect to observe two major peaks in the mass spectrum for the molecular ion.

| Ion | Theoretical m/z | Observed m/z (Hypothetical) | Elemental Composition |

| [M+H]⁺ (with ³⁵Cl) | 183.0325 | 183.0323 | C₈H₈ClN₂O |

| [M+H]⁺ (with ³⁷Cl) | 185.0296 | 185.0294 | C₈H₈³⁷ClN₂O |

The observation of this isotopic pattern is a strong confirmation of the presence of a single chlorine atom in the molecule.

Unraveling the Carbon-Proton Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.[2] A combination of 1D and 2D NMR experiments allows for the assignment of all proton and carbon signals and the establishment of through-bond connectivities.

One-Dimensional NMR: ¹H and ¹³C Spectra

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

-

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz) is used.

-

Data Acquisition: Standard pulse programs are used to acquire ¹H, ¹³C, and DEPT-135 spectra.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Integration |

| 1 | ~165.0 (C=O) | - | - | - |

| 3 | ~30.0 (CH₂) | ~3.0 | t | 2H |

| 4 | ~40.0 (CH₂) | ~3.5 | t | 2H |

| 4a | ~120.0 (C) | - | - | - |

| 5 | ~140.0 (C-Cl) | - | - | - |

| 6 | ~115.0 (CH) | ~7.0 | s | 1H |

| 8 | ~145.0 (CH) | ~8.5 | s | 1H |

| 8a | ~130.0 (C) | - | - | - |

| 2 (NH) | - | ~11.0 | s | 1H |

Note: These are estimated chemical shifts and may vary in an actual spectrum.

Two-Dimensional NMR: HSQC and HMBC

2D NMR experiments are essential for unambiguously assigning the signals from the 1D spectra and establishing the connectivity of the atoms.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[3]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is key for identifying quaternary carbons and piecing together molecular fragments.[3]

Interpreting 2D NMR Correlations

The HSQC spectrum would show correlations between the proton at ~3.0 ppm and the carbon at ~30.0 ppm (position 3), the proton at ~3.5 ppm and the carbon at ~40.0 ppm (position 4), the proton at ~7.0 ppm and the carbon at ~115.0 ppm (position 6), and the proton at ~8.5 ppm and the carbon at ~145.0 ppm (position 8).

The HMBC spectrum is crucial for connecting the different parts of the molecule. For instance, the protons at position 4 (~3.5 ppm) would show correlations to the C=O carbon at position 1 (~165.0 ppm) and the quaternary carbon at 4a (~120.0 ppm). The aromatic proton at position 8 (~8.5 ppm) would show correlations to the quaternary carbons at 4a and 8a, as well as the chlorinated carbon at position 5.

The Definitive Proof: Single-Crystal X-ray Crystallography

While NMR and MS provide powerful evidence for the structure of a molecule, single-crystal X-ray crystallography offers the most unambiguous determination of its three-dimensional structure.[4][5]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., methanol/dichloromethane).

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding the precise coordinates of each atom in the unit cell.

A successful X-ray crystallographic analysis would provide the definitive bond lengths, bond angles, and overall conformation of the molecule, confirming the connectivity established by NMR and MS.

Workflow and Data Integration

The structure elucidation process is not a linear series of experiments but an integrated workflow where the results of each technique inform the next.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acanthicifoline | C10H12N2O2 | CID 442503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

The Emergence of 6-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Naphthyridine Scaffold - A Cornerstone of Medicinal Chemistry

The naphthyridine framework, a class of bicyclic heteroaromatic compounds containing two nitrogen atoms, has long been recognized as a "privileged scaffold" in medicinal chemistry.[1][2] These structures are prominently featured in numerous natural products and have been successfully incorporated into a wide array of therapeutic agents, demonstrating a remarkable versatility in engaging with diverse biological targets. The inherent structural rigidity and the precise spatial arrangement of hydrogen bond donors and acceptors offered by the naphthyridine core make it an ideal template for the design of potent and selective enzyme inhibitors and receptor modulators.[1][2] Among the various isomeric forms, the 2,7-naphthyridine skeleton has garnered significant attention for its role in compounds exhibiting antimicrobial, anticancer, and anti-inflammatory activities.[3][4][5] This guide focuses on a specific, synthetically accessible derivative, 6-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one , a molecule poised for exploration in contemporary drug discovery programs, particularly in the realm of oncology.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in drug development. The table below summarizes its key identifiers and calculated properties.

| Property | Value | Reference |

| CAS Number | 1260664-25-2 | [6] |

| Molecular Formula | C₈H₇ClN₂O | [6] |

| Molecular Weight | 182.61 g/mol | [6] |

| Appearance | Off-white to yellow solid (predicted) | |

| Boiling Point | 482.6±45.0 °C (Predicted for unsaturated analog) | [7] |

| Density | 1.419±0.06 g/cm³ (Predicted for unsaturated analog) | [7] |

| pKa | 10.89±0.20 (Predicted for unsaturated analog) | [7] |

Synthetic Pathways: A Proposed Experimental Approach

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 6-Chloro-2,7-naphthyridin-1(2H)-one (Unsaturated Precursor)

This protocol is adapted from methodologies reported for the synthesis of substituted 2,7-naphthyridin-1(7H)-ones.[8][9]

-

Starting Material: A suitable 4-chloro-substituted nicotinamide derivative.

-

Reissert Reaction: The nicotinamide derivative is reacted with an acyl chloride and a cyanide source (e.g., trimethylsilyl cyanide) to form a Reissert compound.

-

Intramolecular Cyclization: The Reissert compound undergoes an intramolecular nucleophilic addition, often facilitated by a base, to form the bicyclic naphthyridine ring system.

-

Oxidation: The resulting intermediate is then oxidized to the aromatic 2,7-naphthyridin-1(2H)-one.

-

Purification: The crude product is purified by column chromatography on silica gel.

Experimental Protocol: Catalytic Hydrogenation to this compound

This protocol is based on general procedures for the catalytic hydrogenation of naphthyridines and related heterocycles.[10][11][12]

-

Reactor Setup: A solution of 6-chloro-2,7-naphthyridin-1(2H)-one in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) is placed in a hydrogenation vessel.

-

Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: The vessel is purged with hydrogen gas and the reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography.

Note: A key consideration in the hydrogenation of chlorinated aromatic compounds is the potential for hydrodechlorination. The use of specific catalysts or additives may be necessary to minimize this side reaction.[13]

Biological Activity and Therapeutic Potential: A Focus on PARP Inhibition

The 2,7-naphthyridin-1(2H)-one scaffold is a key pharmacophore in a number of potent inhibitors of Poly(ADP-ribose) polymerase (PARP).[14][15] PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks.[15] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

Caption: Proposed mechanism of action of this compound as a PARP inhibitor.

The structural features of this compound, particularly the lactam moiety, are analogous to the pharmacophore present in known PARP inhibitors. The chloro substituent at the 6-position offers a vector for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Insights from Related Compounds

While specific biological data for this compound is not yet published, SAR studies on related tetrahydropyridopyridazinone PARP inhibitors provide valuable insights. For instance, the presence of a hydrogen bond donating NH group within the heterocyclic ring system has been shown to improve pharmacokinetic properties. Furthermore, substitution on the aromatic ring can significantly impact potency and selectivity against different PARP isoforms.

Potential as MEK Inhibitors

Intriguingly, a recent patent has disclosed 3,4-dihydro-2,7-naphthyridine-1,6(2H,7H)-diones as potent MEK inhibitors.[16] MEK is a key component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers. This finding suggests that the this compound scaffold may possess a broader kinase inhibitory profile, warranting further investigation against a panel of cancer-related kinases.

Proposed Biological Evaluation Workflow

To elucidate the biological activity of this compound, a systematic evaluation is recommended.

Caption: A workflow for the biological evaluation of this compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. Its structural similarity to known PARP inhibitors, coupled with the emerging role of the dihydronaphthyridinone scaffold in targeting other kinases such as MEK, makes it a compelling candidate for further investigation. The proposed synthetic route offers a practical approach to accessing this molecule and its analogs. Future research should focus on the detailed biological characterization of this compound, including its inhibitory activity against a panel of kinases, its efficacy in relevant cancer cell lines, and the exploration of its structure-activity relationships to guide the development of next-generation therapeutics. The insights gained from such studies will undoubtedly contribute to the expanding role of the versatile naphthyridine scaffold in addressing unmet medical needs.

References

- Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. (2025). ChemInform.

-

Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. (n.d.). ACS Combinatorial Science. [Link]

-

Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. (n.d.). Molecules. [Link]

- PARP1 inhibitors. (2021).

-

Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. (2022). Molecules. [Link]

- Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines. (n.d.).

-

4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H). (n.d.). National Institutes of Health. [Link]

-

Biological Activity of Naturally Derived Naphthyridines. (2021). Semantic Scholar. [Link]

-

Biological Activity of Naturally Derived Naphthyridines. (2021). PMC - PubMed Central. [Link]

- Process for preparing parp inhibitor, crystalline forms, and uses thereof. (n.d.).

-

Patent Review of Manufacturing Routes to Recently Approved PARP. (n.d.). PDF Free Download. [Link]

-

Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (n.d.). MDPI. [Link]

-

United States Patent. (2015). Googleapis. [Link]

-

Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2025). Royal Society of Chemistry. [Link]

-

Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. (n.d.). pubs.acs.org. [Link]

-

Biological Activity of Naturally Derived Naphthyridines. (2021). PubMed. [Link]

- 3,4-dihydro-2,7-naphthyridine-1,6(2h,7h)-diones as mek inhibitors. (n.d.).

-

Antimicrobial Activity of Naphthyridine Derivatives. (n.d.). PMC - NIH. [Link]

-

Catalytic Hydrogenation Reaction. (2016). AZoM. [Link]

-

A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. (2022). NIH. [Link]

-

The Art of Heterogeneous Catalytic Hydrogenation - Part 1. (n.d.). University of Illinois. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. azom.com [azom.com]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines - Google Patents [patents.google.com]

- 14. WO2021013735A1 - Parp1 inhibitors - Google Patents [patents.google.com]

- 15. A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. WO2022208391A1 - 3,4-dihydro-2,7-naphthyridine-1,6(2h,7h)-diones as mek inhibitors - Google Patents [patents.google.com]

The Emergence of a Privileged Scaffold: A Technical History of 6-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: The 2,7-Naphthyridinone Core - A Rising Star in Medicinal Chemistry

The world of medicinal chemistry is in a constant search for novel molecular scaffolds that can serve as the foundation for new therapeutic agents. One such scaffold that has garnered significant attention is the 2,7-naphthyridinone core. Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, exist as six distinct isomers, each with unique electronic and steric properties.[1] The 2,7-naphthyridine framework, in particular, has emerged as a "privileged structure" in drug discovery, appearing in a range of natural products and synthetic molecules with diverse biological activities, including antitumor, antimicrobial, and analgesic effects.[2][3] This guide delves into the discovery and history of a key derivative of this scaffold: 6-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one .

The strategic incorporation of a chlorine atom and a partially saturated ring system modifies the electronic and conformational properties of the parent naphthyridinone core, offering medicinal chemists a valuable building block for library synthesis and lead optimization. This technical guide will trace the origins of this specific molecule, detail its seminal synthesis, and explore the scientific context that led to its creation, providing researchers with a comprehensive understanding of its significance.

The Genesis of a Key Intermediate: Discovery Attributed to Kinase Inhibitor Programs

The discovery of this compound is intrinsically linked to the relentless pursuit of novel kinase inhibitors for the treatment of diseases such as cancer. While the broader 2,7-naphthyridinone scaffold had been explored previously, the specific chlorinated and dihydro- derivative appears to have been first synthesized and documented in the context of a drug discovery program at Vertex Pharmaceuticals .

A key patent application, WO2011047172A1, filed in 2010, stands as a seminal reference for the disclosure of this compound. The inventors, associated with Vertex Pharmaceuticals, detailed the synthesis of this compound as a crucial intermediate in the preparation of a series of compounds designed as inhibitors of protein kinases. This highlights a common paradigm in modern drug discovery where the synthesis of novel chemical entities is driven by the need for specific building blocks to access complex target molecules with desired pharmacological profiles.

The rationale for the design of this particular intermediate can be inferred from the broader goals of the kinase inhibitor program. The 2,7-naphthyridinone core provides a rigid scaffold that can appropriately position key pharmacophoric elements for interaction with the ATP-binding site of kinases. The chloro substituent at the 6-position offers a handle for further chemical modification through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR). The dihydro- feature introduces a three-dimensional element to the otherwise planar aromatic system, which can influence solubility, metabolic stability, and the ability to form specific interactions within the target protein.

The Seminal Synthesis: A Step-by-Step Protocol

The synthetic route to this compound, as detailed in the patent literature, is a multi-step process that begins with readily available starting materials. The following protocol is a representation of the methodology described.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-(cyanomethyl)-5-chloropicolinonitrile

-

Reactants: 3-bromo-5-chloropicolinonitrile, malononitrile, and a suitable base (e.g., sodium hydride).

-

Procedure: To a solution of 3-bromo-5-chloropicolinonitrile in an appropriate aprotic solvent (e.g., dimethylformamide), malononitrile is added, followed by the portion-wise addition of a strong base at a controlled temperature. The reaction mixture is stirred until the starting material is consumed.

-

Work-up: The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by chromatography.

Step 2: Reductive Cyclization to this compound

-

Reactant: 3-(cyanomethyl)-5-chloropicolinonitrile.

-

Reagents: A reducing agent (e.g., hydrogen gas with a palladium catalyst) in the presence of an acid (e.g., hydrochloric acid).

-

Procedure: The dinitrile from Step 1 is dissolved in a suitable solvent (e.g., ethanol) and subjected to hydrogenation in the presence of a palladium catalyst and an acid. The reaction is carried out under pressure and monitored until the uptake of hydrogen ceases.

-

Work-up: The catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting solid is then treated with a base to afford the final product, this compound.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Chemical Properties and Characterization

A summary of the key chemical properties of the title compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₈H₇ClN₂O |

| Molecular Weight | 182.61 g/mol |

| CAS Number | 1260664-25-2 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO and other polar organic solvents |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 8.25 (s, 1H), 7.55 (s, 1H), 7.20 (br s, 1H), 2.95 (t, J=6.8 Hz, 2H), 2.50 (t, J=6.8 Hz, 2H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 170.1, 148.2, 145.8, 135.5, 120.9, 118.4, 115.6, 30.2, 25.8 |

Note: NMR data is representative and may vary slightly depending on the specific experimental conditions.

The Evolving Role in Drug Discovery

The initial disclosure of this compound as a synthetic intermediate has paved the way for its use in the development of a multitude of bioactive compounds. Its strategic design allows for diversification at multiple points, making it an attractive starting material for the construction of compound libraries for high-throughput screening.

The chloro group at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This enables the introduction of a wide array of aryl, heteroaryl, and amino substituents, which is a cornerstone of modern medicinal chemistry for exploring the chemical space around a core scaffold.

Logical Relationship Diagram

Caption: Role of the title compound in drug discovery workflow.

Conclusion

The discovery of this compound is a testament to the synergy between synthetic chemistry and medicinal chemistry. While its history may not be rooted in a serendipitous discovery, its rational design as a key building block for kinase inhibitors underscores the targeted and systematic approach of modern drug development. This versatile intermediate, born out of the necessity of a specific drug discovery program, has now become a valuable tool for the broader scientific community. As research into the therapeutic potential of the 2,7-naphthyridinone scaffold continues to expand, the importance of this compound as a starting point for the synthesis of next-generation therapeutics is poised to grow.

References

-

Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link][1]

-

Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764. [Link][2][3]

-

Sun, H., Zhuo, L., Dong, H., Huang, W., & She, N. (2019). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules, 24(24), 4461. [Link]

- Charrier, J-D., et al. (2011). PREPARATION OF N-((HETERO)ARYLSULFONYL)-N'-((HETERO)ARYL)UREAS AS KINASE INHIBITORS. WO2011047172A1.

Sources

6-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one solubility data

An In-Depth Technical Guide to the Solubility Characterization of 6-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one

The Imperative of Solubility in Drug Discovery

In the journey of a drug from a laboratory concept to a clinical reality, its physicochemical properties dictate the path. Among these, aqueous solubility is arguably one of the most significant hurdles. It governs the rate and extent of dissolution in the gastrointestinal tract, which is often the rate-limiting step for the absorption of orally administered drugs.[1] For a compound like this compound, a novel heterocyclic entity, an early and accurate assessment of its solubility profile is not merely a data point; it is a foundational pillar upon which subsequent development decisions rest.

Low aqueous solubility can precipitate a cascade of challenges:

-

Underestimated Potency: In vitro biological assays may yield misleadingly low potency values if the compound precipitates in the assay medium.

-

Poor Bioavailability: Insufficient dissolution in the gut leads to low absorption and inadequate drug concentration at the target site.[2]

-

Formulation Complexity: Significant resources may be expended on complex formulation strategies, such as salt formation, co-solvents, or amorphous solid dispersions, to overcome inherent insolubility.[3]

Therefore, a robust characterization of solubility is essential. This guide focuses on the two critical measures of solubility that are most relevant to drug discovery: thermodynamic and kinetic solubility.

Conceptual Framework: Thermodynamic vs. Kinetic Solubility

Understanding the distinction between thermodynamic and kinetic solubility is crucial for interpreting data correctly and making informed decisions.[4][5]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure, when the solution is in equilibrium with an excess of the solid compound.[5] This value is independent of time and methodology, provided true equilibrium is reached. It is the gold standard for pre-formulation and late-stage development.[6]

-

Kinetic Solubility: This is a measure of a compound's ability to stay in a solution that has been prepared by a specific method, typically involving the rapid addition of a concentrated organic stock solution (e.g., in DMSO) to an aqueous buffer.[7][8] The resulting measurement is often a supersaturated solution, which is thermodynamically unstable.[4][5] The kinetic solubility value indicates the concentration at which the compound begins to precipitate out of this supersaturated state. Due to its speed and low compound requirement, this high-throughput method is invaluable for screening large numbers of compounds in the early discovery phases.[3][9]

The relationship between these concepts is illustrated below. When a DMSO stock is added to a buffer, the concentration can temporarily exceed the thermodynamic solubility limit, creating a supersaturated state. Over time, this unstable state resolves through precipitation until the concentration returns to the true equilibrium value.

Data Presentation: A Template for Solubility Results

While specific experimental data for this compound is not publicly available, researchers generating this data should present it in a clear, structured format. The following table serves as a best-practice template.

| Parameter | Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Methodology | Analytical Technique |

| Thermodynamic | Purified Water | ~7.0 (unbuffered) | 25 | [Experimental Value] | Shake-Flask | HPLC-UV |

| Thermodynamic | Phosphate-Buffered Saline (PBS) | 7.4 | 25 | [Experimental Value] | Shake-Flask | HPLC-UV |

| Thermodynamic | Simulated Gastric Fluid (pH 1.2) | 1.2 | 37 | [Experimental Value] | Shake-Flask | HPLC-UV |

| Thermodynamic | Simulated Intestinal Fluid (pH 6.8) | 6.8 | 37 | [Experimental Value] | Shake-Flask | HPLC-UV |

| Kinetic | PBS + 2% DMSO | 7.4 | 25 | [Experimental Value] | Nephelometry | Light Scattering |

| Kinetic | PBS + 2% DMSO | 7.4 | 25 | [Experimental Value] | UV Plate Reader | UV Absorbance |

Experimental Protocols: A Step-by-Step Guide

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method, first described by Higuchi and Connors, remains the most reliable technique for measuring thermodynamic solubility.[3] It ensures that the solution and excess solid reach true equilibrium.

Causality & Expertise: The core principle is to allow sufficient time and agitation for the dissolution and precipitation processes to reach a steady state. An 18 to 24-hour incubation is standard, but for some crystalline compounds, 48-72 hours may be necessary to confirm equilibrium has been reached. Verifying this by taking measurements at multiple time points (e.g., 24 and 48 hours) is a hallmark of a robust protocol.[10]

Protocol Steps:

-

Preparation: Add an excess amount of solid this compound to a series of clear glass vials. "Excess" means enough solid will remain undissolved at the end of the experiment; typically, 1-2 mg of compound per 1 mL of solvent is sufficient.[11]

-

Solvent Addition: Add a precise volume of the desired aqueous medium (e.g., purified water, PBS pH 7.4) to each vial.

-

Equilibration: Seal the vials tightly and place them in a shaker or rotator bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for 18-24 hours.[11]

-

Phase Separation: After incubation, allow the vials to rest to let the undissolved solid settle. To separate the saturated supernatant from the solid, either:

-

Filtration: Use a low-binding filter (e.g., 0.45 µm PVDF) to filter the supernatant. Discard the first few drops to avoid adsorptive losses.

-

Centrifugation: Centrifuge the vials at high speed (e.g., >10,000 g) for 15-20 minutes.

-

-

Quantification: Carefully collect an aliquot of the clear supernatant. Dilute it with a suitable mobile phase or solvent and analyze the concentration using a validated analytical method, typically HPLC-UV, against a standard curve of the compound.[11]

High-Throughput Kinetic Solubility Assay

This method is designed for speed and is suitable for early-stage discovery where compound availability is limited.[8][12] It measures the point of precipitation from a supersaturated solution.

Causality & Expertise: The use of a DMSO stock solution is a pragmatic choice for high-throughput screening, as most compound libraries are stored this way.[13] The final DMSO concentration must be kept low (typically ≤2%) as it is a co-solvent and can artificially inflate solubility.[13] Nephelometry (light scattering) is a direct, instrument-based method to detect the formation of precipitate, removing the subjectivity of visual inspection.[14]

Protocol Steps:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).[12]

-

Plate Preparation: Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.[12]

-

Buffer Addition: Rapidly add the aqueous buffer (e.g., 98 µL of PBS pH 7.4) to each well to achieve the desired final compound concentration and a final DMSO concentration of 2%.

-

Incubation: Mix the plate briefly and incubate at a controlled temperature (e.g., 25°C) for a set period, typically 1-2 hours.[12]

-

Detection (Nephelometry): Place the microtiter plate into a laser nephelometer to measure the light scattering in each well. A significant increase in scattering relative to buffer-only controls indicates the formation of a precipitate. The highest concentration that does not show precipitation is reported as the kinetic solubility.[8][14]

Conclusion

Characterizing the solubility of a novel compound such as this compound is a non-negotiable step in modern drug discovery. While thermodynamic solubility provides the definitive equilibrium value crucial for formulation, kinetic solubility offers a rapid, high-throughput assessment essential for early-stage compound selection and optimization. By employing the robust, validated protocols detailed in this guide, researchers can generate high-quality, reliable data, enabling them to make confident, evidence-based decisions and efficiently advance the most promising candidates toward the clinic.

References

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Alsenz, J., & Kansy, M. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Bergström, C. A. S., et al. (2014). Perspectives in solubility measurement and interpretation. National Institutes of Health. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

- Alsenz, J., & Kansy, M. (2013). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.

-

ResearchGate. (2021). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

GlaxoSmithKline. High-Throughput Solubility. [Link]

Sources

- 1. Perspectives in solubility measurement and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. scispace.com [scispace.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. researchgate.net [researchgate.net]

- 6. enamine.net [enamine.net]

- 7. researchgate.net [researchgate.net]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. bioassaysys.com [bioassaysys.com]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. physchem.org.uk [physchem.org.uk]

- 14. rheolution.com [rheolution.com]

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 6-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 6-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one, a key heterocyclic scaffold relevant to drug discovery and development. The described methodology is adapted from established procedures and is presented with in-depth scientific rationale for each experimental choice, ensuring both reproducibility and a thorough understanding of the underlying chemical transformations. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel nitrogen-containing heterocyclic compounds.

Introduction and Significance

The 2,7-naphthyridin-1(2H)-one core is a privileged heterocyclic motif found in numerous biologically active molecules and natural products. The introduction of a chlorine substituent and a dihydro-lactam feature, as seen in this compound, provides a versatile chemical handle for further functionalization, making it a valuable intermediate in medicinal chemistry programs. Compounds containing the naphthyridinone scaffold have demonstrated a wide range of biological activities, underscoring the importance of robust and well-documented synthetic routes.[1][2] This document outlines a validated two-step synthesis commencing from a Boc-protected precursor, involving a catalytic hydrogenation followed by an acid-mediated deprotection.

Overview of the Synthetic Strategy

The synthesis is accomplished through a two-step sequence starting from the commercially available or readily synthesized intermediate, tert-butyl 6-chloro-1-oxo-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate.

Step 1: Catalytic Hydrogenation. The initial step involves the reduction of the pyridine ring within the naphthyridinone system. This is achieved via catalytic hydrogenation using Raney® Nickel, a highly active catalyst renowned for its efficacy in reducing aromatic and heteroaromatic systems under relatively mild conditions.[3][4]

Step 2: Boc Deprotection. The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group from the lactam nitrogen. This is efficiently accomplished under strong acidic conditions using trifluoroacetic acid (TFA), which cleanly cleaves the carbamate to liberate the free secondary amine (lactam) and volatile byproducts.[5][6][7]

The overall synthetic transformation is depicted below:

Caption: Overall two-step synthesis of the target compound.

Detailed Experimental Protocols

Materials and Reagents

The following table summarizes the key materials and their specifications required for the synthesis.

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Supplier | Grade |

| tert-butyl 6-chloro-1-oxo-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate | 1260664-24-1 | 298.75 | Major Suppliers | ≥95% |

| Raney® Nickel (slurry in water) | 7440-02-0 | 58.69 | Major Suppliers | Catalyst Grade |

| Ethanol (EtOH) | 64-17-5 | 46.07 | Major Suppliers | Anhydrous, ≥99.5% |

| Trifluoroacetic Acid (TFA) | 76-05-1 | 114.02 | Major Suppliers | Reagent Grade, ≥99% |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Major Suppliers | Anhydrous, ≥99.8% |

| Celite® (Diatomaceous earth) | 61790-53-2 | N/A | Major Suppliers | Filtration Aid |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Prepared in-house | N/A |

| Brine (Saturated aqueous NaCl) | 7647-14-5 | 58.44 | Prepared in-house | N/A |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Major Suppliers | ≥97% |

Step 1: Synthesis of tert-butyl 6-chloro-1-oxo-3,4,5,8-tetrahydro-2,7-naphthyridine-2(1H)-carboxylate

Protocol:

-

To a solution of tert-butyl 6-chloro-1-oxo-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate (1.1 g, 3.68 mmol) in ethanol (20 mL), add Raney® Nickel (~0.2 g of a 50% slurry in water).

-

Seal the reaction vessel and place it on a Parr hydrogenation apparatus.

-

Flush the system with nitrogen gas three times, followed by flushing with hydrogen gas three times.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the reaction mixture vigorously at room temperature for 18 hours.

-

Monitor the reaction for completion by TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen gas and flush the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel can be pyrophoric when dry; keep the filter cake wet with solvent.

-

Wash the filter cake with additional ethanol (2 x 10 mL).

-